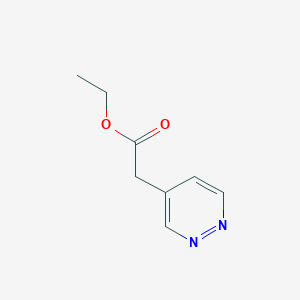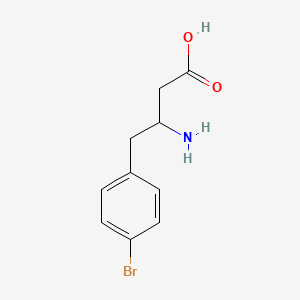
4-Boc-1-(3-bromopropyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Boc-1-(3-bromopropyl)-2-piperazinone is a chemical compound that belongs to the class of piperazinones. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromopropyl chain, and a piperazinone ring. This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-1-(3-bromopropyl)-2-piperazinone typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected with a Boc group to prevent unwanted reactions.
Alkylation: The protected piperazine is then alkylated with 3-bromopropyl bromide under basic conditions to introduce the bromopropyl chain.
Cyclization: The alkylated intermediate undergoes cyclization to form the piperazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Boc-1-(3-bromopropyl)-2-piperazinone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Cyclization: Cyclization reactions may require the use of strong bases or acids, depending on the desired product.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Deprotection: The major product is the free amine.
Cyclization: Cyclized products with varying ring sizes and functionalities.
Scientific Research Applications
4-Boc-1-(3-bromopropyl)-2-piperazinone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the construction of complex organic molecules.
Biological Studies: Utilized in the development of bioactive molecules and probes.
Mechanism of Action
The mechanism of action of 4-Boc-1-(3-bromopropyl)-2-piperazinone depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients. The bromopropyl chain can participate in nucleophilic substitution reactions, while the piperazinone ring can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Boc-1-(3-chloropropyl)-2-piperazinone: Similar structure but with a chlorine atom instead of bromine.
4-Boc-1-(3-iodopropyl)-2-piperazinone: Similar structure but with an iodine atom instead of bromine.
4-Boc-1-(3-aminopropyl)-2-piperazinone: Similar structure but with an amino group instead of bromine.
Uniqueness
4-Boc-1-(3-bromopropyl)-2-piperazinone is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The Boc protecting group also provides stability during synthetic transformations.
Properties
Molecular Formula |
C12H21BrN2O3 |
|---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
tert-butyl 4-(3-bromopropyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C12H21BrN2O3/c1-12(2,3)18-11(17)15-8-7-14(6-4-5-13)10(16)9-15/h4-9H2,1-3H3 |
InChI Key |
MGTUHPIXYWTSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


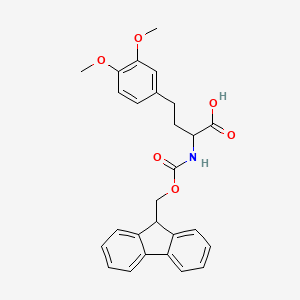
![Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12282899.png)
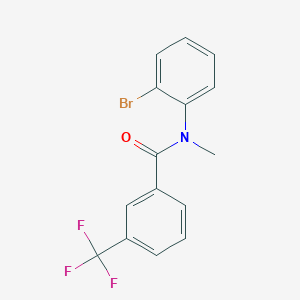
![1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B12282916.png)
![1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B12282926.png)
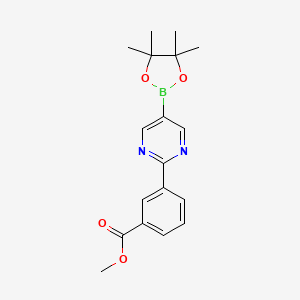
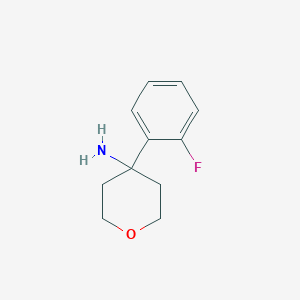
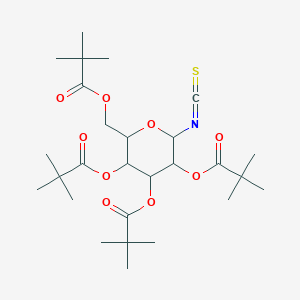

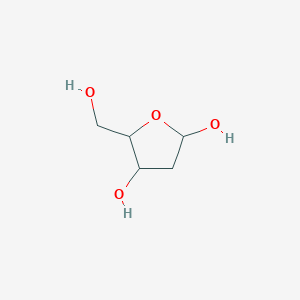

![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
